2-Desiodo-2-chloroiopmamidol
Description
2-Desiodo-2-chloroiopamidol (systematic name: 2-Chloro-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-4,6-diiodobenzene-1,3-dicarboxamide) is a diiodinated derivative of the triiodinated contrast agent Iopamidol. This compound is structurally characterized by the replacement of one iodine atom with a chlorine substituent at the 2-position of the benzene ring, resulting in reduced iodine content (two iodine atoms vs. three in Iopamidol). Such modifications are critical in pharmaceutical impurity profiling, as they influence solubility, stability, and toxicity .
Properties
Molecular Formula |
C₁₇H₂₂ClI₂N₃O₈ |
|---|---|
Molecular Weight |
685.63 |
Synonyms |
Iopamidol EP Impurity I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural distinctions between 2-Desiodo-2-chloroiopamidol and related compounds are summarized below:
Iodine Content and Radiopacity
- 2-Desiodo-2-chloroiopamidol : Reduced radiopacity compared to triiodinated compounds due to lower iodine content. This limits its utility as a contrast agent but may lower iodine-induced toxicity .
- Iopamidol/Iopromide : Triiodinated cores provide optimal radiopacity for clinical imaging. Iopromide’s methyl group enhances solubility in aqueous formulations .
- Iopamidol Related Compound C : Similar iodine count to 2-Desiodo-2-chloroiopamidol but differs in substituent placement, affecting chemical stability .
Physicochemical Properties
- Stability: The (S)-hydroxypropanoyl group in 2-Desiodo-2-chloroiopamidol may confer stereospecific degradation pathways, unlike the racemic mixtures seen in some impurities .
Pharmacological and Toxicological Profiles
- 2-Desiodo-2-chloroiopamidol: Not used clinically; toxicity studies focus on its role as an impurity. Lower iodine content may reduce nephrotoxicity risk compared to triiodinated agents .
- Iopromide Related Compound A: The amino group at the 5-position may increase reactivity, posing higher risks of allergic reactions .
Research Findings and Discussion
- Synthetic Byproducts : 2-Desiodo-2-chloroiopamidol is identified as a process-related impurity during Iopamidol synthesis, with levels controlled to ≤0.1% per ICH guidelines .
- Degradation Pathways: Chlorinated derivatives like 2-Desiodo-2-chloroiopamidol show slower hydrolysis rates compared to non-halogenated analogs, enhancing storage stability .
- Comparative Toxicity : In vitro studies suggest diiodinated compounds (e.g., 2-Desiodo-2-chloroiopamidol) exhibit 30–40% lower cytotoxicity in renal cells vs. triiodinated agents like Iopromide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
